

Application Note: Synthesis and Characterization of Resact Peptide

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Compound of Interest

Compound Name: *Resact*

Cat. No.: *B610446*

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Abstract

Resact, a 14-amino acid peptide, is a potent chemoattractant for spermatozoa of the sea urchin *Arbacia punctulata*.^{[1][2][3]} Its ability to stimulate sperm motility and guide them toward the egg makes it a crucial molecule for studying fertilization, chemotaxis, and signal transduction.^{[1][4][5]} This document provides a comprehensive protocol for the chemical synthesis of **Resact** using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and characterization. Additionally, it outlines the key signaling pathway initiated by **Resact** in sperm cells.

Introduction

Resact is a small peptide isolated from the egg jelly layer of the sea urchin *Arbacia punctulata*.^{[1][2]} The primary structure of **Resact** is a 14-residue peptide with the sequence Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH₂, featuring a disulfide bond between the two cysteine residues.^{[1][2][6]} It acts as a species-specific chemoattractant, binding to a receptor guanylyl cyclase (GC) on the sperm flagellum.^{[7][8][9]} This binding event triggers a sophisticated signaling cascade, leading to a transient increase in intracellular cGMP and Ca²⁺, which ultimately modulates the flagellar beat and directs the sperm's movement.^{[1][4][7]} The ability to chemically synthesize biologically active **Resact** is essential for research into fertilization mechanisms, ion channel function, and the development of novel contraceptive agents.

Resact Peptide Properties

Property	Value
Sequence	Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH ₂
IUPAC Name	L-cysteinyl-L-valyl-L-threonyl-glycyl-L-alanyl-L-prolyl-glycyl-L-cysteinyl-L-valyl-glycyl-glycyl-glycyl-L-arginyl-L-leucinamide (1->8)-disulfide[6]
Molecular Formula	C ₅₀ H ₈₆ N ₁₈ O ₁₅ S ₂ [6]
Molecular Weight	1243.5 g/mol [6]
Structure	Cyclic (Disulfide bridge between Cys ¹ and Cys ⁸)

Resact Signaling Pathway

The chemotactic signaling pathway in sea urchin sperm is initiated when **Resact** binds to its receptor, a membrane-bound guanylate cyclase (GC).[7][8] This activation leads to a rapid synthesis of cyclic GMP (cGMP). The increase in cGMP opens cGMP-gated K⁺ channels (CNGK), causing the cell membrane to hyperpolarize.[7][8][9] This hyperpolarization activates a Na⁺/H⁺ exchanger (sNHE), leading to intracellular alkalinization, and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[7][8] The subsequent influx of Na⁺ through HCN channels depolarizes the membrane, which in turn opens voltage-gated Ca²⁺ channels (CatSper), resulting in a rapid influx of Ca²⁺ into the flagellum.[7][8] This transient rise in intracellular Ca²⁺ alters the flagellar waveform, causing the sperm to turn and reorient itself along the **Resact** gradient towards the egg.[1][4]



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Caption: **Resact** signaling cascade in sea urchin spermatozoa.

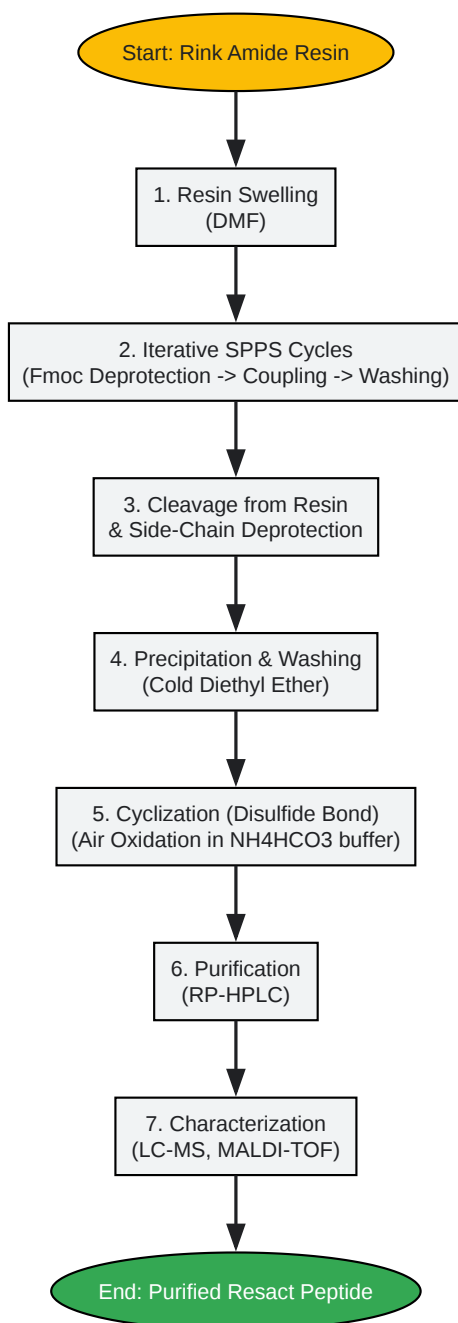
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Resact

This protocol details the synthesis of C-terminally amidated **Resact** on a 0.1 mmol scale using standard Fmoc/tBu chemistry.

Materials and Reagents

Reagent	Typical Quantity (0.1 mmol scale)
Rink Amide AM Resin (0.4-0.8 mmol/g)	~200 mg
Fmoc-amino acids (L-isomers)	0.4 mmol (4 eq.)
Side-chain protection	
Fmoc-Cys(Trt)-OH	0.4 mmol
Fmoc-Thr(tBu)-OH	0.4 mmol
Fmoc-Arg(Pbf)-OH	0.4 mmol
HBTU (Coupling Reagent)	150 mg (0.39 mmol)
HOBt (Coupling Reagent)	60 mg (0.39 mmol)
DIPEA (Base)	136 μ L (0.8 mmol)
Piperidine	20% (v/v) in DMF
Dichloromethane (DCM)	As required for washing
Dimethylformamide (DMF)	As required for washing/dissolving
Cleavage Cocktail (TFA/TIS/H ₂ O)	10 mL (95:2.5:2.5 v/v/v)
Diethyl Ether (cold)	~200 mL

Synthesis Workflow



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